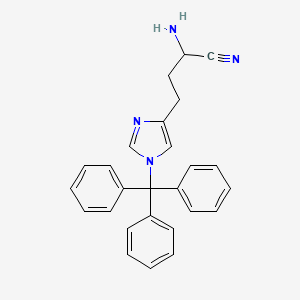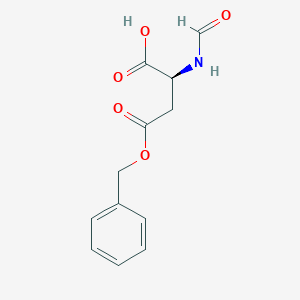
For-Asp(OBzl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
For-Asp(OBzl)-OH, also known as N-Formyl-L-aspartic acid β-benzyl ester, is a derivative of aspartic acid. This compound is often used in peptide synthesis due to its ability to protect the amino group and the carboxyl group during the formation of peptide bonds. The presence of the benzyl ester group provides stability and prevents unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of For-Asp(OBzl)-OH typically involves the protection of the amino group of aspartic acid with a formyl group and the esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
For-Asp(OBzl)-OH can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The benzyl ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can be substituted with other protecting groups, such as tert-butoxycarbonyl (Boc), under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in methanol.
Major Products Formed
Oxidation: N-Formyl-L-aspartic acid.
Reduction: N-Formyl-L-aspartic acid β-benzyl alcohol.
Substitution: N-Boc-L-aspartic acid β-benzyl ester.
Aplicaciones Científicas De Investigación
For-Asp(OBzl)-OH has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of biodegradable polymers and other materials.
Mecanismo De Acción
The mechanism of action of For-Asp(OBzl)-OH involves its role as a protecting group in peptide synthesis. The formyl group protects the amino group from unwanted reactions, while the benzyl ester group protects the carboxyl group. This allows for the selective formation of peptide bonds without interference from other functional groups. The molecular targets and pathways involved include the activation of the carboxyl group by dehydrating agents and the nucleophilic attack by the amino group.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-L-aspartic acid β-benzyl ester: Similar in structure but uses a tert-butoxycarbonyl (Boc) group instead of a formyl group.
N-Fmoc-L-aspartic acid β-benzyl ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
N-Ac-L-aspartic acid β-benzyl ester: Uses an acetyl (Ac) group for protection.
Uniqueness
For-Asp(OBzl)-OH is unique due to its specific combination of protecting groups, which provide stability and prevent side reactions during peptide synthesis. The formyl group is easily removable under mild acidic conditions, making it a versatile choice for various synthetic applications.
Propiedades
Número CAS |
5513-72-4 |
|---|---|
Fórmula molecular |
C12H13NO5 |
Peso molecular |
251.23 g/mol |
Nombre IUPAC |
(2S)-2-formamido-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C12H13NO5/c14-8-13-10(12(16)17)6-11(15)18-7-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14)(H,16,17)/t10-/m0/s1 |
Clave InChI |
ZPCUHIBUEFGPCP-JTQLQIEISA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC=O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


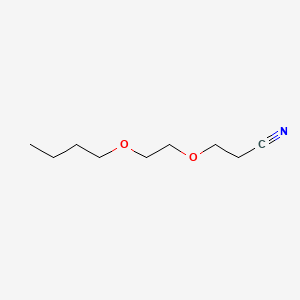
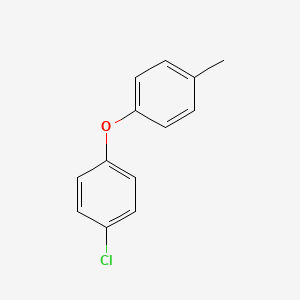
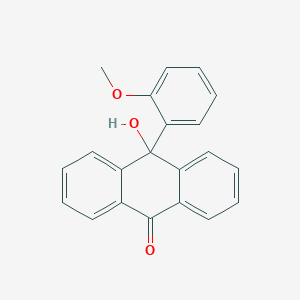

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)


![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)

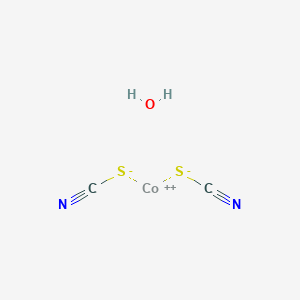
![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)
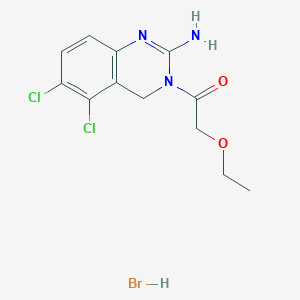
![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)
